molecular formula C23H27Cl2N3O5S B2526153 2-(4-CHLOROPHENOXY)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1329898-11-4

2-(4-CHLOROPHENOXY)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2526153
CAS No.: 1329898-11-4
M. Wt: 528.45
InChI Key: SNJCVFBCLXTGEW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a combination of chlorophenoxy, benzothiazole, and morpholine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of phenol to produce 4-chlorophenol, followed by the introduction of the benzothiazole and morpholine groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may produce sulfoxides or sulfones, while reduction can yield amines or alcohols

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity or protein interactions.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5S.ClH/c1-29-18-7-8-19(30-2)22-21(18)25-23(33-22)27(10-9-26-11-13-31-14-12-26)20(28)15-32-17-5-3-16(24)4-6-17;/h3-8H,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJCVFBCLXTGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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